molecular formula C10H14N2O2 B2360045 tert-Butyl 5-aminopicolinate CAS No. 1512138-42-9

tert-Butyl 5-aminopicolinate

Cat. No. B2360045
M. Wt: 194.234
InChI Key: SSCZHASNLNXMGE-UHFFFAOYSA-N
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Description

“tert-Butyl 5-aminopicolinate” is a chemical compound with the molecular formula C10H14N2O2 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .


Synthesis Analysis

The synthesis of tert-butyl esters, such as tert-Butyl 5-aminopicolinate, can be achieved from protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 5-aminopicolinate” consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure can be determined using various spectroscopic techniques.


Physical And Chemical Properties Analysis

“tert-Butyl 5-aminopicolinate” is a solid at room temperature . It has a molecular weight of 194.23 . More specific physical and chemical properties such as melting point, boiling point, and solubility can be determined through experimental methods .

Scientific Research Applications

Antimalarial Drug Development

N-tert-Butyl isoquine (GSK369796) is a 4-aminoquinoline drug candidate that was developed as part of a public-private partnership. It was designed based on a variety of considerations including chemical structure, toxicology, pharmacokinetics, and pharmacodynamics. The molecule was chosen for its excellent activity against Plasmodium falciparum in vitro and in vivo against rodent malaria parasites. This research represents a significant contribution to the field of antimalarial drug development, with the molecule proceeding to the first human trials based on a full industry-standard preclinical development program. The molecule’s optimized chemistry allows for its synthesis from cheap and readily available starting materials in a two-step procedure, making it a promising candidate for affordable and effective antimalarial treatment in the 21st century (O’Neill et al., 2009).

NMR Tagging in Protein Research

O-tert-Butyltyrosine (Tby) is an unnatural amino acid that can be incorporated into proteins and presents a notable NMR tag. It can be observed in one-dimensional (1)H NMR spectra without the need for isotope labeling. The tert-butyl group of Tby provides a distinct, narrow signal in the NMR spectrum, making it valuable for protein research. This method's potential was demonstrated by identifying resonances in the Bacillus stearothermophilus DnaB hexamer, revealing its preferred symmetry in solution. Moreover, this approach enabled the quantitative measurement of submicromolar dissociation constants of ligand-protein complexes, such as the complex between glutamate and the Escherichia coli aspartate/glutamate binding protein. This methodology allows for the measurement of dissociation constants using less concentrated protein solutions than typically required, broadening the range of Kd values that can be studied via NMR (Chen et al., 2015).

Chemical Synthesis and Catalysis

tert-Butyl 5-aminopicolinate and its derivatives are also integral in various chemical synthesis and catalytic processes. They are used in the preparation of complex molecules and in facilitating reactions such as Diels-Alder reactions, cycloadditions, and catalytic epoxidation of olefins. These applications are vital in the synthesis of complex organic molecules, including pharmaceuticals, and in understanding and controlling the reactivity and selectivity of chemical reactions (Padwa et al., 2003), (Wong et al., 2010).

Pharmaceutical Research

In pharmaceutical research, tert-Butyl 5-aminopicolinate derivatives are studied for their potential pharmacological activities. For instance, derivatives of 2-amino-4,6-di-tert-butylphenol are investigated for their antiviral properties, radical regulatory activity, and immunomodulatory activity. Understanding these properties is crucial for the development of new drugs and for enhancing the efficacy and safety of existing treatments (Nizheharodava et al., 2020).

Future Directions

The future directions for “tert-Butyl 5-aminopicolinate” could involve further exploration of its synthesis, properties, and potential applications. For instance, the development of safer and more efficient synthesis methods , detailed characterization of its physical and chemical properties , and exploration of its potential uses in various chemical reactions could be areas of future research.

properties

IUPAC Name

tert-butyl 5-aminopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)8-5-4-7(11)6-12-8/h4-6H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCZHASNLNXMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-aminopicolinate

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